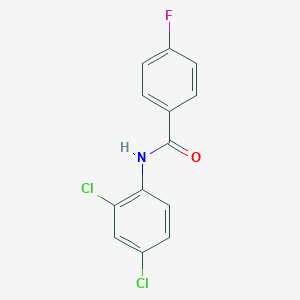

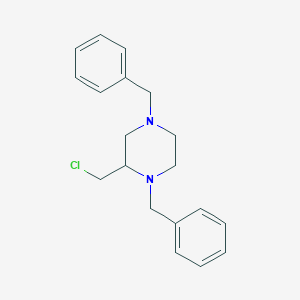

![molecular formula C16H14N4O3 B177833 Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate CAS No. 173459-80-8](/img/structure/B177833.png)

Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate” is a compound that has been synthesized and characterized in the field of medicinal chemistry . It is a type of 1,2,3-triazole hybrid containing amine-ester functionality . These types of compounds are known for their notable therapeutic importance .

Synthesis Analysis

The synthesis of this compound involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This method of synthesis is commonly used for preparing peptides and their mimetics and conjugates .Molecular Structure Analysis

The molecular structure of “Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate” can be analyzed using different spectral techniques . The compound has been thoroughly characterized using these techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate” can be determined using various techniques. For instance, its appearance is described as a white solid . Other properties such as yield, melting point, and spectral data can also be obtained .Aplicaciones Científicas De Investigación

Drug Discovery

1,2,3-Triazoles, which are part of the compound structure, have been widely used in drug discovery due to their unique properties. They have been found to be potent antiproliferative agents against various cancer cell lines. For instance, a triazole derivative was found to be highly effective against MV4-11 cells with an IC50 of 2 μM .

Organic Synthesis

N-(Protected α-aminoacyl)benzotriazoles are powerful acylating agents frequently used for preparing peptides and their mimetics and conjugates. The compound could potentially be used as an acylating agent due to its benzotriazole component .

Supramolecular Chemistry

The triazole ring can act as a bidentate ligand due to its ability to coordinate with metals. This makes it useful in the field of supramolecular chemistry for creating complex structures .

Direcciones Futuras

The future directions for “Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate” could involve further exploration of its therapeutic potential. Given its stability against metabolic degradation and ability to engage in hydrogen bonding, it holds immense potential to significantly advance medicinal chemistry .

Mecanismo De Acción

Target of Action

It is known that n-(protected α-aminoacyl)benzotriazoles, a class of compounds to which this molecule belongs, are powerful acylating agents frequently used for preparing peptides and their mimetics and conjugates . These compounds play a crucial role in peptide-protein interactions, which are central to cell biology .

Mode of Action

N-(protected α-aminoacyl)benzotriazoles, including this compound, are efficient intermediates for n- and o-aminoacylation . These intermediates are very useful for synthesizing biologically relevant peptides and peptide conjugates in high yields and purity .

Biochemical Pathways

Given its role in peptide synthesis, it can be inferred that this compound may influence various biochemical pathways involving peptides and proteins .

Pharmacokinetics

Many of these drawbacks can be improved by the derivatization of the biomolecules .

Result of Action

Given its role in peptide synthesis, it can be inferred that this compound may have significant effects on cellular functions mediated by peptides and proteins .

Action Environment

It is known that the synthesis of this compound can be improved when the reaction is carried out at low temperatures (5–10 °c) and briefly irradiated in an ultrasonic bath .

Propiedades

IUPAC Name |

benzyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c21-15(20-14-9-5-4-8-13(14)18-19-20)10-17-16(22)23-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIYFGDLDAFXEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)N2C3=CC=CC=C3N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate | |

CAS RN |

173459-80-8 |

Source

|

| Record name | 173459-80-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

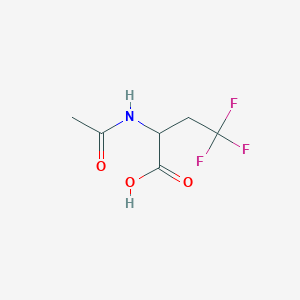

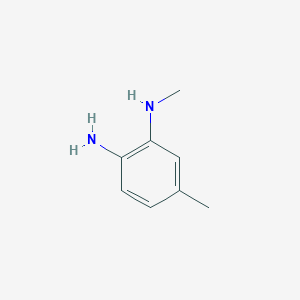

![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B177750.png)

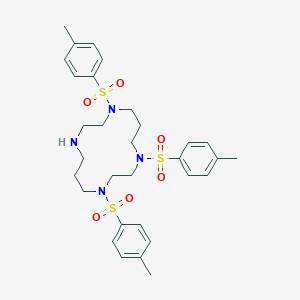

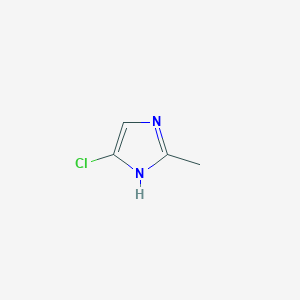

![N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B177769.png)

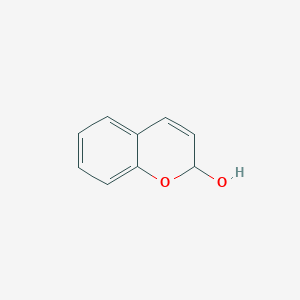

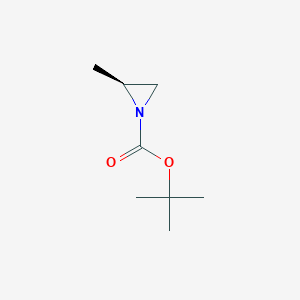

![(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-Tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione](/img/structure/B177779.png)